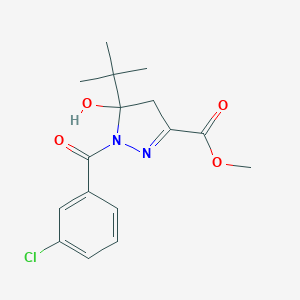![molecular formula C25H18N2O3 B397649 4-METHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE](/img/structure/B397649.png)
4-METHOXY-N-(4-{NAPHTHO[1,2-D][1,3]OXAZOL-2-YL}PHENYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide is a complex organic compound with the molecular formula C25H18N2O3 This compound is characterized by the presence of a methoxy group, a naphtho[1,2-d][1,3]oxazole moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide typically involves multiple steps, including the formation of the naphtho[1,2-d][1,3]oxazole ring and subsequent coupling with the benzamide moiety. One common synthetic route involves the following steps:
Formation of Naphtho[1,2-d][1,3]oxazole: This step involves the cyclization of appropriate precursors under specific conditions, such as refluxing in acetonitrile (MeCN) for an extended period (4-38 hours) to achieve good yields.
Coupling with Benzamide: The naphtho[1,2-d][1,3]oxazole intermediate is then coupled with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxy group.
Scientific Research Applications
4-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide: The parent compound with unique structural features.
2-Methoxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide: A similar compound with a methoxy group at a different position.
4-Hydroxy-N-(4-{naphtho[1,2-d][1,3]oxazol-2-yl}phenyl)benzamide: A derivative with a hydroxy group instead of a methoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the naphtho[1,2-d][1,3]oxazole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C25H18N2O3 |
|---|---|
Molecular Weight |
394.4g/mol |
IUPAC Name |
N-(4-benzo[e][1,3]benzoxazol-2-ylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C25H18N2O3/c1-29-20-13-8-17(9-14-20)24(28)26-19-11-6-18(7-12-19)25-27-23-21-5-3-2-4-16(21)10-15-22(23)30-25/h2-15H,1H3,(H,26,28) |
InChI Key |
YDNQWUZYKCWYSF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[({3-[(2-ethylhexyl)oxy]propyl}amino)methylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B397567.png)
![5-[(5-methyl-2-furyl)methylene]-1-(1-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B397568.png)

![4-tert-butyl-N'-[(2-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B397573.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-naphthohydrazide](/img/structure/B397574.png)
![4-tert-butyl-N'-[(3-methoxyphenoxy)acetyl]benzohydrazide](/img/structure/B397575.png)

![Ethyl 2-[(4-propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B397581.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B397582.png)
![N'-[(2-methoxyphenoxy)acetyl]-2-oxo-2-(pyrrolidin-1-yl)acetohydrazide](/img/structure/B397584.png)
![1-(4-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B397585.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B397587.png)
![N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B397588.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B397590.png)
